Hernandezine

Catalog No.
S562909
CAS No.
6681-13-6
M.F
C39H44N2O7
M. Wt
652.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hernandezine

CAS Number

6681-13-6

Product Name

Hernandezine

IUPAC Name

(1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene

Molecular Formula

C39H44N2O7

Molecular Weight

652.8 g/mol

InChI

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1

InChI Key

FUZMQNZACIFDBL-KYJUHHDHSA-N

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC

Synonyms

hernandezine

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC

Hernandezine is a bisbenzylisoquinoline alkaloid primarily isolated from the Chinese medicinal herb Hernandia sonora. This compound has gained attention due to its diverse biological activities, particularly its role as an activator of AMP-activated protein kinase (AMPK). AMPK is a critical regulator of cellular energy homeostasis, and its activation has implications for various metabolic and pathological conditions, including cancer and diabetes. Hernandezine has been demonstrated to induce autophagic cell death in drug-resistant cancer cells, making it a compound of interest in cancer research and therapy .

  • Activation of AMPK: Hernandezine directly activates AMPK, which subsequently influences various downstream signaling pathways involved in metabolism and cell survival .
  • Inhibition of Tumor Necrosis Factor Alpha: In macrophage cell lines, hernandezine inhibits lipopolysaccharide-induced production of tumor necrosis factor alpha, showcasing its anti-inflammatory properties .
  • Induction of Autophagy: The compound promotes autophagic flux in cancer cells, leading to increased formation of autophagosomes and subsequent cell death through mechanisms that are not specific to any single cell type .

Hernandezine exhibits a range of biological activities:

  • Anticancer Effects: It has shown cytotoxicity against various cancer cell lines, including pancreatic and melanoma cells, by inducing apoptosis and autophagy .
  • Metabolic Regulation: The compound enhances glucose uptake in skeletal muscle and reduces hepatic glucose production, indicating potential applications in managing type 2 diabetes .
  • Anti-inflammatory Properties: Hernandezine's ability to inhibit the production of inflammatory cytokines like tumor necrosis factor alpha suggests its use in treating inflammatory diseases .

Synthesis of hernandezine can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting hernandezine from the Hernandia sonora plant. This process typically includes solvent extraction followed by chromatographic techniques to isolate the compound.
  • Total Synthesis: Synthetic approaches have been developed to create hernandezine in the laboratory setting. These methods often involve multi-step organic synthesis techniques that build the complex bisbenzylisoquinoline structure from simpler precursors.

Hernandezine has potential applications in various fields:

  • Cancer Therapy: Due to its ability to induce autophagic cell death in resistant cancer cells, hernandezine is being explored as a potential therapeutic agent for cancer treatment .
  • Diabetes Management: Its role in enhancing glucose metabolism positions hernandezine as a candidate for developing new treatments for type 2 diabetes .
  • Anti-inflammatory Drug Development: The compound's capacity to inhibit inflammatory cytokines may lead to its application in treating chronic inflammatory conditions .

Studies on hernandezine interactions have revealed several key points:

  • AMPK Activation Dependency: The anti-inflammatory effects of hernandezine are contingent upon AMPK activation; silencing AMPK diminishes its efficacy against lipopolysaccharide-induced inflammation .
  • Cytotoxicity Variability: Hernandezine exhibits selective cytotoxicity towards cancer cells while showing relatively low toxicity towards normal cells, suggesting a favorable therapeutic index .

Hernandezine shares structural and functional similarities with other alkaloids but maintains unique properties that differentiate it from these compounds. Here are some similar compounds:

Compound NameStructural ClassKey ActivityUnique Features
BerberineIsoquinoline AlkaloidAMPK activation, glucose regulationBroad spectrum antimicrobial activity
PalmatineBisbenzylisoquinolineAntimicrobial, anticancerLess potent AMPK activator
MorphinePhenanthrene AlkaloidAnalgesicPrimarily acts on opioid receptors
QuinineCinchona AlkaloidAntimalarialHistorical use as a treatment for malaria

Hernandezine stands out due to its specific activation of AMPK leading to autophagy induction, which is not a common mechanism among many other alkaloids. Its dual role in both metabolic regulation and anticancer activity highlights its potential as a multi-target therapeutic agent.

Purity

95 % (TLC, mass-spectrometry) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

9

Exact Mass

652.31485175 g/mol

Monoisotopic Mass

652.31485175 g/mol

Heavy Atom Count

48

Appearance

Powder

UNII

HPH24MXX7G

Other CAS

6681-13-6

Wikipedia

Hernandezine

Dates

Modify: 2023-09-12
- Shu-Hua Chen et al., /Calcium antagonists from traditional Chinese herbs./ Drug News and Perspectives (1990). 3(7):425-428

- M. Shamma et al., Chem. Comm., (1966). 7

- Sadritdinov, /Alkaloid inflammatory effects of Hernandezine and some of its action mechanisms./ Alkaloid and heart glycoside pharmacology, Tashkent, (1971) (Russian). 117-120

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